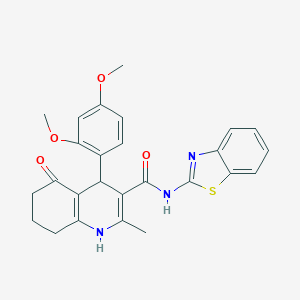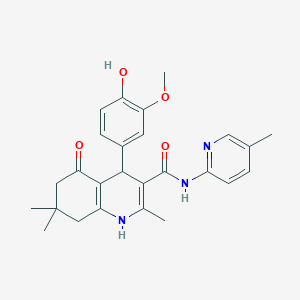
N-1,3-benzothiazol-2-yl-4-(2,4-dimethoxyphenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-1,3-benzothiazol-2-yl-4-(2,4-dimethoxyphenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxamide, also known as BIX-01294, is a small molecule inhibitor of the G9a and GLP histone methyltransferase (HMTase) enzymes. It was first identified in a high-throughput screening campaign designed to identify inhibitors of G9a and has since been extensively studied for its potential therapeutic applications.
作用機序
N-1,3-benzothiazol-2-yl-4-(2,4-dimethoxyphenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxamide works by inhibiting the activity of the G9a and GLP histone methyltransferase enzymes, which are responsible for adding methyl groups to histone proteins. This methylation is a key epigenetic modification that plays a critical role in regulating gene expression. By inhibiting G9a and GLP, N-1,3-benzothiazol-2-yl-4-(2,4-dimethoxyphenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxamide prevents the methylation of histones, which in turn leads to changes in gene expression and cell behavior.
Biochemical and Physiological Effects:
The biochemical and physiological effects of N-1,3-benzothiazol-2-yl-4-(2,4-dimethoxyphenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxamide are primarily related to its ability to alter gene expression. By inhibiting G9a and GLP, N-1,3-benzothiazol-2-yl-4-(2,4-dimethoxyphenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxamide can affect the expression of a wide range of genes involved in various cellular processes, including cell growth, differentiation, and apoptosis. Additionally, N-1,3-benzothiazol-2-yl-4-(2,4-dimethoxyphenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxamide has been shown to affect the expression of genes involved in the immune response and inflammation.
実験室実験の利点と制限
One of the main advantages of N-1,3-benzothiazol-2-yl-4-(2,4-dimethoxyphenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxamide is its specificity for G9a and GLP. This specificity allows researchers to selectively target these enzymes and study their role in various cellular processes. Additionally, N-1,3-benzothiazol-2-yl-4-(2,4-dimethoxyphenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxamide has been extensively studied and is commercially available, making it a readily accessible tool for researchers.
One of the main limitations of N-1,3-benzothiazol-2-yl-4-(2,4-dimethoxyphenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxamide is its relatively low potency compared to other histone methyltransferase inhibitors. This can make it difficult to achieve complete inhibition of G9a and GLP at lower concentrations, which can limit its usefulness in certain applications. Additionally, N-1,3-benzothiazol-2-yl-4-(2,4-dimethoxyphenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxamide has been shown to have some off-target effects, which can complicate the interpretation of experimental results.
将来の方向性
There are several potential future directions for research on N-1,3-benzothiazol-2-yl-4-(2,4-dimethoxyphenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxamide. One area of interest is the development of more potent and selective inhibitors of G9a and GLP. Additionally, researchers are interested in studying the role of these enzymes in various disease states, including cancer and neurodegenerative diseases. Finally, there is interest in exploring the potential therapeutic applications of N-1,3-benzothiazol-2-yl-4-(2,4-dimethoxyphenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxamide and other histone methyltransferase inhibitors in the treatment of cancer and other diseases.
合成法
The synthesis of N-1,3-benzothiazol-2-yl-4-(2,4-dimethoxyphenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxamide involves a multi-step process that starts with the reaction of 2-aminothiophenol with 2-chloroacetyl chloride to form 2-acetylthiophene. This intermediate is then reacted with 2,4-dimethoxybenzaldehyde to form a Schiff base, which is subsequently reduced with sodium borohydride to yield the corresponding amine. The amine is then reacted with 2-methyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylic acid to form the final product, N-1,3-benzothiazol-2-yl-4-(2,4-dimethoxyphenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxamide.
科学的研究の応用
N-1,3-benzothiazol-2-yl-4-(2,4-dimethoxyphenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxamide has been extensively studied for its potential therapeutic applications, particularly in the field of cancer research. It has been shown to inhibit the growth and proliferation of a variety of cancer cell lines, including breast, lung, and colon cancer cells. Additionally, N-1,3-benzothiazol-2-yl-4-(2,4-dimethoxyphenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxamide has been shown to induce apoptosis (cell death) in cancer cells and to sensitize them to other chemotherapeutic agents.
特性
製品名 |
N-1,3-benzothiazol-2-yl-4-(2,4-dimethoxyphenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxamide |
|---|---|
分子式 |
C26H25N3O4S |
分子量 |
475.6 g/mol |
IUPAC名 |
N-(1,3-benzothiazol-2-yl)-4-(2,4-dimethoxyphenyl)-2-methyl-5-oxo-4,6,7,8-tetrahydro-1H-quinoline-3-carboxamide |
InChI |
InChI=1S/C26H25N3O4S/c1-14-22(25(31)29-26-28-17-7-4-5-10-21(17)34-26)23(24-18(27-14)8-6-9-19(24)30)16-12-11-15(32-2)13-20(16)33-3/h4-5,7,10-13,23,27H,6,8-9H2,1-3H3,(H,28,29,31) |
InChIキー |
FKDPKLCPJUMEJY-UHFFFAOYSA-N |
SMILES |
CC1=C(C(C2=C(N1)CCCC2=O)C3=C(C=C(C=C3)OC)OC)C(=O)NC4=NC5=CC=CC=C5S4 |
正規SMILES |
CC1=C(C(C2=C(N1)CCCC2=O)C3=C(C=C(C=C3)OC)OC)C(=O)NC4=NC5=CC=CC=C5S4 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。











![3-amino-N-[2-chloro-5-(trifluoromethyl)phenyl]-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxamide](/img/structure/B304125.png)
![3-amino-N-(2-naphthyl)-6-(2-thienyl)-4-(trifluoromethyl)thieno[2,3-b]pyridine-2-carboxamide](/img/structure/B304127.png)
![N-[2-chloro-5-(trifluoromethyl)phenyl]-2-[(3-cyano-6,7-dihydro-5H-cyclopenta[b]pyridin-2-yl)sulfanyl]acetamide](/img/structure/B304128.png)
![N-[2-chloro-5-(trifluoromethyl)phenyl]-2-{[3-cyano-6-phenyl-4-(trifluoromethyl)-2-pyridinyl]sulfanyl}acetamide](/img/structure/B304129.png)
![N-[2-chloro-5-(trifluoromethyl)phenyl]-2-[(4,5-diphenyl-1,3-oxazol-2-yl)sulfanyl]acetamide](/img/structure/B304131.png)
![1-(4-Bromophenyl)-2-[(5,6-diphenyl-1,2,4-triazin-3-yl)sulfanyl]ethanone](/img/structure/B304133.png)